3-benzamido-N-(3-butoxypropyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-benzamido-N-(3-butoxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-14-26-15-8-13-22-20(24)18-11-7-12-19(16-18)23-21(25)17-9-5-4-6-10-17/h4-7,9-12,16H,2-3,8,13-15H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
YLBPNHOOVLXWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Historical Evolution of Synthetic Approaches to 3-benzamido-N-(3-butoxypropyl)benzamide
The foundational methods for creating amide bonds, which would have been the basis for early attempts at synthesizing complex benzamides, were often characterized by harsh conditions and limited efficiency.
Initial attempts to synthesize benzamides would have relied on the direct thermal condensation of a carboxylic acid and an amine. numberanalytics.comresearchgate.net This method, while simple in concept, requires high temperatures, often in excess of 180-200 °C, to drive off water and overcome the high activation energy. researchgate.net A primary challenge in this approach is the formation of a stable ammonium (B1175870) carboxylate salt, which must be dehydrated to form the amide bond. This equilibrium-driven process often resulted in low yields and required the removal of water to proceed effectively.
A more reactive, albeit harsher, early route involves the conversion of the carboxylic acid (e.g., 3-aminobenzoic acid or its protected precursor) to an acyl halide, typically an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uksemanticscholar.org The resulting acyl chloride is highly electrophilic and reacts readily with an amine (e.g., 3-butoxypropylamine) to form the amide.
Key Challenges in Early Synthesis:
High Temperatures: Thermal methods required significant energy input and were unsuitable for sensitive molecules.
Stoichiometric Waste: The use of activating agents like thionyl chloride generates stoichiometric amounts of acidic waste (e.g., HCl and SO₂), posing environmental and handling challenges. ucl.ac.uk
Low Atom Economy: These methods have poor atom economy, as a significant portion of the reagent mass is not incorporated into the final product. researchgate.net
Side Reactions: The harsh conditions and reactive intermediates could lead to undesired side reactions, complicating purification.
The limitations of early methods spurred the development of more sophisticated strategies, primarily centered on activating the carboxylic acid under milder conditions. This era saw the rise of "coupling reagents," which have become fundamental in organic synthesis. researchgate.net
A landmark development was the introduction of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), by Sheehan and Hess in 1955. thieme-connect.com These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. thieme-connect.comumich.edu The byproduct, a urea (B33335) derivative (e.g., N,N'-dicyclohexylurea), is often insoluble and can be removed by filtration.
Over the decades, a vast array of more advanced coupling reagents were developed to improve efficiency, reduce side reactions, and minimize racemization in chiral substrates. These are broadly categorized into phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). ucl.ac.ukumich.edu These reagents are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to further enhance reactivity and suppress side reactions. nih.gov
| Reagent Class | Example | Activator Type | Key Advantages | Common Byproducts |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC | Forms O-acylisourea | Inexpensive, effective | Insoluble/water-soluble ureas |
| Phosphonium Salts | BOP, PyBOP | Forms phosphonium ester | High reactivity, low racemization | Phosphine oxides |
| Uronium Salts | HBTU, HATU | Forms activated ester | Very high efficiency, fast reactions | Tetramethylurea |
Optimized Synthesis of this compound
Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, purity, and sustainability of the process. Optimized routes for synthesizing this compound would leverage advanced catalytic systems and meticulous control over reaction and purification conditions.
The most significant modern advancement is the shift from stoichiometric activating agents to catalytic methods for amide bond formation. ucl.ac.ukmdpi.com These approaches offer superior atom economy and produce less waste.
Boron-Based Catalysts: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. numberanalytics.comsigmaaldrich.com These reactions typically require azeotropic removal of water but proceed under milder conditions than direct thermal condensation.
Transition Metal Catalysis: Various transition metals, including ruthenium, palladium, and nickel, can catalyze amide formation through pathways like the dehydrogenative coupling of alcohols and amines or the coupling of esters and amines. sigmaaldrich.comnumberanalytics.commdpi.com
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for amide synthesis. nih.govnih.gov These reactions are performed under very mild, often aqueous, conditions and exhibit high selectivity, making them an attractive green alternative. numberanalytics.comrsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate amide bond formation, often reducing reaction times from hours to minutes. nih.govtandfonline.com This technique provides rapid, uniform heating and can lead to higher yields and purities by minimizing thermal decomposition. researchgate.netthieme-connect.com
| Method | Conditions | Typical Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Heating | Reflux in Toluene, 110°C | 12-24 hours | Simple setup |
| Microwave Irradiation | Solvent-free, 150°C | 10-30 minutes | Rapid, high yield |
| Enzymatic (Lipase) | Organic solvent, 40-60°C | 24-72 hours | Mild, highly selective |
Achieving high yield and purity requires careful optimization of reaction parameters and effective purification strategies. For yield enhancement, factors such as solvent, temperature, and reactant concentration must be systematically screened. numberanalytics.com In direct condensation reactions, efficient removal of the water byproduct is crucial to drive the reaction to completion.
The purification of benzamides like the target compound is critical for removing unreacted starting materials, catalyst residues, and byproducts from coupling reagents.
Common Purification Techniques:
Recrystallization: This is often the preferred method for crystalline amides, as it can be highly effective at removing small amounts of impurities, yielding a product of very high purity. researchgate.net
Column Chromatography: For complex reaction mixtures or non-crystalline products, silica (B1680970) gel column chromatography is the standard purification method. biotage.com Normal-phase chromatography can separate the moderately polar amide from nonpolar byproducts, while reversed-phase chromatography is effective for highly polar compounds. nih.govresearchgate.net
Acid/Base Extraction: An aqueous wash with a dilute acid can remove unreacted amine starting materials, while a dilute base wash can remove unreacted carboxylic acids.
Ion-Exchange Resins: Scavenger resins, such as those with sulfonic acid groups, can be used to selectively bind and remove excess amine starting materials from the reaction mixture. researchgate.net
Green Chemistry Principles in Compound Synthesis
The synthesis of amides has been a major focus of green chemistry initiatives, aiming to reduce the environmental impact of this ubiquitous transformation. ucl.ac.ukresearchgate.net The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified catalytic amide bond formation as a top priority research area. sigmaaldrich.com
Key Green Chemistry Considerations:
Atom Economy: Catalytic direct amidation, which ideally produces only water as a byproduct, has a near-perfect atom economy. researchgate.net This is a significant improvement over classical methods using coupling reagents, where large portions of the molecules become waste.
Safer Solvents: There is a strong push to replace hazardous solvents commonly used in amide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). ucl.ac.uk Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, water or biomass-derived solvents like γ-valerolactone. bohrium.comrsc.orgacs.orgacs.org
Energy Efficiency: The use of highly efficient catalysts that allow reactions to proceed at lower temperatures, along with technologies like microwave synthesis, contributes to reduced energy consumption. ucl.ac.uktandfonline.com
Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green amide synthesis. sigmaaldrich.com This minimizes waste generation and allows for the use of smaller quantities of potentially hazardous materials.
By integrating these principles, a modern synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally sustainable.
Solvent-Free and Atom-Economical Approaches
In recent years, green chemistry principles have driven the development of synthetic methods that minimize waste and avoid hazardous solvents. semanticscholar.orgresearchgate.net These approaches are highly relevant for the synthesis of complex molecules like benzamides.
Solvent-Free Synthesis: One prominent green technique is the direct reaction of a carboxylic acid and an amine or urea under solvent-free conditions, often facilitated by a catalyst like boric acid. semanticscholar.org This method is advantageous as it is quick, convenient, and uses an environmentally benign catalyst. semanticscholar.org Another approach involves the use of vinyl benzoate (B1203000) for the direct N-benzoylation of amines without any solvent or activation, with the product often being easily isolated through crystallization. tandfonline.comfigshare.com Such methods could theoretically be applied to the synthesis of this compound, potentially by reacting 3-aminobenzoic acid derivatives with appropriate precursors under neat conditions.
Atom-Economical Approaches: Atom economy is a key concept in green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. longdom.org Traditional amide synthesis often uses coupling reagents that generate significant waste. More atom-economical methods include the direct condensation of carboxylic acids and amines, where water is the only byproduct. longdom.org Another innovative, 100% atom-economical method involves the ruthenium-catalyzed, single-step transformation of alcohols and nitriles into amides, producing no byproducts. chemistryviews.org The rearrangement of 2-alkyl-3-aryloxaziridines, catalyzed by iron(III) sulfate (B86663) in water, also presents a green and atom-economical route to N-alkylbenzamides. researchgate.netrsc.org
Table 1: Comparison of Green Synthetic Approaches for Benzamides
| Method | Key Features | Catalyst/Reagent | Byproducts | Citations |
|---|---|---|---|---|
| Direct Reaction | Solvent-free, convenient | Boric Acid | Water, Ammonia | semanticscholar.org |
| Vinyl Ester Acylation | Solvent-free, activation-free | Vinyl Benzoate | Acetaldehyde | tandfonline.comfigshare.com |
| Alcohol + Nitrile | Redox-neutral, 100% atom economy | Ruthenium Complex | None | chemistryviews.org |
| Oxaziridine Rearrangement | Green solvent (water) | Iron(III) Sulfate | Minimal | researchgate.netrsc.org |
Sustainable Catalysis in Benzamide (B126) Synthesis
The use of sustainable and reusable catalysts is crucial for developing environmentally responsible chemical processes. Various catalytic systems have been developed for benzamide synthesis that align with these principles.
Manganese(I)-based catalysts have been employed for the methoxymethylation of primary amides, demonstrating the utility of earth-abundant metals in amide functionalization. rsc.org For amide bond formation, a reusable Brønsted acidic ionic liquid has been shown to effectively catalyze the direct amidation of carboxylic acids and amines, acting as both the solvent and catalyst. acs.org This system is highly efficient, scalable, and the catalyst can be recovered and reused multiple times without significant loss of activity. acs.org Another sustainable approach utilizes a Lewis acidic ionic liquid immobilized on diatomite earth, combined with ultrasonic irradiation, to facilitate the direct condensation of benzoic acids and amines. This method offers low reaction times, high yields, and a recoverable catalyst. researchgate.net
Precursor and Intermediate Chemistry Relevant to the Compound
The synthesis of this compound would rely on the availability of key precursors and intermediates. The logical disconnection of the target molecule suggests two primary precursors: a diamine core and acylating agents, or an amino-amide core and a single acylating agent.
A plausible synthetic route starts with 3-aminobenzamide (B1265367). This precursor is typically prepared through the catalytic hydrogenation of 3-nitrobenzamide, a common and efficient reduction method. wikipedia.org The other key building block would be a reagent to install the N-(3-butoxypropyl) group. This could be 3-butoxypropan-1-amine. The synthesis of such N-alkylamines can be achieved through various standard organic transformations, such as the reductive amination of an aldehyde with an amine.
Benzoylation of 3-aminobenzamide: The amino group of 3-aminobenzamide could be acylated with benzoyl chloride to form 3-benzamidobenzamide (B325821).
Amidation with 3-butoxypropylamine: The primary amide of 3-benzamidobenzamide would then need to be converted to the desired N-substituted amide. A more likely route involves starting with 3-aminobenzoic acid, which is first benzoylated to give 3-benzamidobenzoic acid. This intermediate is then activated (e.g., converted to an acyl chloride) and reacted with 3-butoxypropan-1-amine to form the final product.
Design and Synthesis of Analogs and Structurally Related Compounds
The benzamide scaffold is a common feature in many biologically active molecules, and the synthesis of analogs is a standard strategy in drug discovery to explore structure-activity relationships (SAR). mdpi.comnih.govnih.gov
Modifications on the Benzamide Core
The core structure of this compound consists of two benzamide units. Modifications can be envisioned on either of the two benzene (B151609) rings.
Substituents on the central ring: The central benzene ring could be further substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate the electronic and steric properties of the molecule.
The synthesis of such analogs would follow similar amidation pathways, starting from appropriately substituted benzoic acids or anilines. researchgate.netnanobioletters.com
Advanced Structural Elucidation and Spectroscopic Analysis
Single-Crystal X-Ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 3-benzamido-N-(3-butoxypropyl)benzamide, this analysis would provide definitive information on its molecular conformation, as well as how the molecules pack together in the crystal lattice. While specific crystallographic data for this compound is not publicly available, we can infer likely structural features based on the extensive body of research on other N-substituted benzamides.
The conformation of this compound in the solid state would be dictated by the rotational freedom around several key single bonds. The dihedral angles between the two phenyl rings and the central amide linkages are of particular interest. In many crystalline benzamides, the amide group is nearly planar to maximize resonance stabilization. The phenyl rings are typically tilted with respect to this amide plane, and the extent of this tilt is influenced by steric hindrance and intermolecular interactions within the crystal.
For instance, studies on similar aryl amides have shown that the aryl rings can be tilted approximately 60° with respect to each other in the solid state, a significant deviation from the calculated gas-phase conformations which often predict a tilt closer to 30°. nih.gov This deviation highlights the profound impact of crystal packing forces on molecular conformation. The flexible butoxypropyl chain would likely adopt a staggered conformation to minimize steric strain, though its exact geometry could be influenced by weak intermolecular contacts.
Table 1: Predicted Torsional Angles in Crystalline this compound
| Torsional Angle | Predicted Range (°) | Rationale |
| Phenyl-Carbonyl | 20 - 40 | Balance between conjugation and steric hindrance. |
| Carbonyl-Amide N | 170 - 180 | Near planarity for amide resonance. |
| Amide N-Phenyl | 30 - 60 | Influenced by substitution and crystal packing. |
| N-C-C-C (propyl) | ~180 (anti) | Minimization of steric strain. |
| C-C-C-O (propyl) | ~180 (anti) | Minimization of steric strain. |
| C-C-O-C (butoxy) | ~180 (anti) | Energy-minimized conformation. |
Note: These are predicted values based on related structures and general principles of conformational analysis.
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The two amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that the molecules would form chains or sheets linked by N-H···O=C hydrogen bonds. This is a common and robust supramolecular synthon observed in the crystal structures of primary and secondary amides. nih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Studies (if applicable)
Chiroptical spectroscopy, such as circular dichroism (CD), is used to study chiral molecules. This compound, as named, does not possess a stereocenter and is therefore achiral. Consequently, it would not exhibit a circular dichroism spectrum. If a chiral center were introduced into the molecule, for example by substitution on the butoxypropyl chain, then CD spectroscopy would become a valuable tool for determining its absolute configuration and studying conformational changes in solution.
Tautomerism, Isomerism, and Conformational Equilibria Studies
Tautomerism: Amide-imidol tautomerism is a possibility for the benzamide (B126) moieties, where a proton could migrate from the nitrogen to the carbonyl oxygen to form a hydroxy-imine group. However, in simple amides, the amide form is overwhelmingly more stable, and the imidol tautomer is generally not observed under normal conditions. Therefore, significant concentrations of tautomers are not expected for this compound.
Isomerism:
Structural Isomerism: Numerous structural isomers exist, such as those with different substitution patterns on the phenyl rings (e.g., 2-benzamido or 4-benzamido derivatives).
Geometric Isomerism: The amide C-N bond has a significant double bond character, which restricts rotation and can lead to cis and trans isomers. In secondary amides like this one, the trans conformation (where the substituents on the amide bond are on opposite sides) is sterically favored and almost exclusively observed.
Conformational Equilibria: In solution, this compound would exist as a dynamic equilibrium of multiple conformers due to rotation around its single bonds. The barriers to rotation around the aryl-carbonyl and N-aryl bonds are relatively low, leading to a flexible structure in the solution phase. The butoxypropyl chain would also be highly flexible, rapidly interconverting between different staggered conformations. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR, could be employed to study the dynamics of these conformational equilibria and to estimate the energy barriers between different rotational states.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules. For 3-benzamido-N-(3-butoxypropyl)benzamide, DFT studies could elucidate key aspects of its electronic properties and reactivity.
Future DFT studies could generate data on:
Molecular Orbitals: The distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO would indicate the molecule's chemical stability.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness could be calculated to predict the molecule's reactive behavior in various chemical environments.
A hypothetical data table summarizing potential DFT findings for this compound might look like this:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |
Quantum mechanical calculations are also adept at predicting the spectroscopic properties of molecules. This is a valuable tool for confirming the identity and structure of newly synthesized compounds.
Should these calculations be performed, they would yield:
NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts would be instrumental in interpreting experimental NMR spectra and confirming the structural assignment of this compound.
IR Frequencies: Calculation of vibrational frequencies would correspond to the peaks observed in an infrared (IR) spectrum. This would help in identifying the presence of specific functional groups, such as the amide C=O and N-H stretching vibrations.
A prospective table of predicted vs. experimental spectroscopic data could be structured as follows:
| Functional Group | Predicted IR Frequency (cm-1) | Experimental IR Frequency (cm-1) |
| N-H Stretch | 3350 | Data Not Available |
| C=O Stretch (Amide I) | 1680 | Data Not Available |
| N-H Bend (Amide II) | 1550 | Data Not Available |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior.
MD simulations could be employed to explore the vast conformational landscape of this compound. The butoxypropyl chain and the rotatable bonds of the amide groups allow for significant flexibility.
Such simulations would reveal:
Stable Conformations: Identification of the low-energy, and therefore most probable, three-dimensional structures of the molecule.
Dihedral Angle Distributions: Analysis of the rotation around key single bonds to understand the range of accessible conformations.
Root Mean Square Fluctuation (RMSF): Calculation of the fluctuation of each atom around its average position, highlighting the most flexible regions of the molecule.
The behavior and conformation of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the presence of solvent molecules, such as water or organic solvents.
For this compound, these simulations could demonstrate:
How the presence of a polar or nonpolar solvent affects the preferred conformation of the molecule.
The formation and dynamics of hydrogen bonds between the amide groups and solvent molecules.
The solvation free energy, which is a measure of the molecule's solubility in a particular solvent.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a ligand might interact with a protein target. While there are docking studies on various benzamide (B126) derivatives, none have specifically focused on this compound. researchgate.netmdpi.comnih.govresearchgate.net
If a biological target for this compound were identified, molecular docking simulations could provide:
Binding Pose: The most likely orientation of the molecule within the binding site of the target protein.
Intermolecular Interactions: Identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Binding Affinity: A calculated score that estimates the strength of the binding between the molecule and its target. This is often used to rank potential drug candidates.
A hypothetical summary of a docking study could be presented in the following table:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Hypothetical Target | -8.5 | Tyr123, Asp45, Leu89 | Hydrogen bond, Hydrophobic |
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.
Derivation and Validation of Predictive Models
Several studies have focused on developing and validating QSAR models for benzamide derivatives to predict their biological activities. For instance, a QSAR study on substituted benzamides was conducted to understand the structural characteristics governing their antibacterial activities. documentsdelivered.com The developed models showed good predictive ability, as indicated by low residual activity and high cross-validated r² values. documentsdelivered.com
In the realm of anticancer research, a QSAR study of benzylidene hydrazine benzamide derivatives with in vitro anticancer activity against a human lung cancer cell line resulted in a statistically significant QSAR equation. jppres.comunair.ac.id This model can be a valuable tool for designing new chemical structures with enhanced anticancer potential. jppres.comunair.ac.id
For the development of antidiabetic drugs, 3D-QSAR models were developed for benzamide derivatives as glucokinase activators. nih.gov These models, including atom-based and field-based approaches, yielded statistically significant results with high correlation coefficients for the training set and good predictive power for the test set. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of ROCK1 inhibitors derived from N-methyl-4-(4-pyrazolidinyl) benzamides, demonstrating reliable predictability. nih.govtandfonline.com
The following table presents a summary of QSAR models developed for benzamide derivatives:
| Benzamide Derivative Series | Biological Activity | QSAR Model Type | Key Statistical Parameters |
| Substituted Benzamides | Antibacterial | 2D-QSAR | High cross-validated r² |
| Benzylidene Hydrazine Benzamides | Anticancer (Lung Cancer) | 2D-QSAR | r = 0.921, R² = 0.849, Q² = 0.61 jppres.comunair.ac.id |
| Benzamide Derivatives | Antidiabetic (Glucokinase Activators) | 3D-QSAR | R² > 0.98, Q² > 0.52 nih.gov |
| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: q² = 0.616, R² = 0.972; CoMSIA: q² = 0.740, R² = 0.982 nih.govtandfonline.com |
Elucidation of Key Molecular Descriptors for Activity/Properties
A crucial outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity or properties of the compounds. In the study of antibacterial benzamides, topological descriptors, molecular connectivity indices, and Kier's shape index were found to be important for modeling the antimicrobial activity. documentsdelivered.com
For the anticancer benzylidene hydrazine benzamide derivatives, the best QSAR equation included descriptors such as Log S (water solubility), rerank score, and MR (molar refractivity), indicating the importance of these physicochemical properties for their activity. jppres.comunair.ac.id
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for 2-benzoylamino-N-phenyl-benzamide derivatives have also been performed to assess their pharmacokinetic profiles. dergipark.org.trresearchgate.net These studies help in identifying candidates with favorable drug-like properties early in the discovery pipeline. dergipark.org.trresearchgate.net
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools for exploring large chemical spaces and identifying novel compounds with desired biological activities.
Database Searching and Library Design for Related Compounds
Virtual screening approaches have been effectively used in the discovery of novel benzamide derivatives. For instance, a virtual screening study on the ZINC database, which contains millions of commercially available compounds, was conducted to identify new glucokinase activators. nih.gov This study successfully identified a hit compound that binds to the target enzyme in a manner similar to a known potent compound. nih.gov
Shape-based virtual screening of a massive library of over a billion compounds has also been employed to find new inhibitors for mycobacterial lipoamide dehydrogenase, a critical enzyme for the virulence of Mycobacterium tuberculosis. acs.orgnih.gov This highlights the capability of modern computational methods to screen ultra-large chemical libraries. acs.orgnih.gov
Furthermore, pharmacophore modeling, a technique that defines the essential 3D features of a ligand required for biological activity, can be used in conjunction with virtual screening to discover new hits. This approach has been applied to the discovery of ROCK1 inhibitors, where a pharmacophore model was used to screen for compounds with superior predicted activities and docking scores. nih.govresearchgate.nettandfonline.com
The design of compound libraries based on the benzamide scaffold is a common strategy in medicinal chemistry. By systematically modifying the substituents on the benzamide core, chemists can generate a diverse set of analogs for biological screening. The insights gained from computational studies, such as QSAR and molecular docking, can guide the rational design of these libraries to maximize the chances of finding active compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Systematic Modification of Key Structural Elements
The molecular architecture of 3-benzamido-N-(3-butoxypropyl)benzamide offers several avenues for systematic modification to probe its SAR and SPR. These include the two aromatic rings, the connecting amide functionalities, the propyl chain, and the terminal butoxy group.
Impact of Aromatic Ring Substituents on Activity/Properties
The two benzamide (B126) moieties in the core structure provide a rich canvas for investigating the effects of substituent changes on the aromatic rings. The nature, position, and electronic properties of substituents can profoundly alter a molecule's interaction with biological targets and its physicochemical characteristics.
For instance, in various series of benzamide derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings has been shown to modulate biological activity. A hypothetical systematic study on this compound might involve introducing substituents at the ortho, meta, and para positions of both benzene (B151609) rings. The resulting data could be tabulated to establish clear SAR trends.
Table 1: Hypothetical SAR Data for Aromatic Ring Substitutions of this compound Analogues
| Compound ID | Ring A Substituent (Position) | Ring B Substituent (Position) | Biological Activity (IC₅₀, µM) | Lipophilicity (logP) |
| Parent | H | H | 10.5 | 4.2 |
| 1a | 4-Cl | H | 5.2 | 4.9 |
| 1b | 4-OCH₃ | H | 15.8 | 3.9 |
| 1c | H | 4'-NO₂ | 3.1 | 4.5 |
| 1d | 3-F | 3'-F | 7.8 | 4.6 |
Note: This data is hypothetical and for illustrative purposes only.
Such a table would allow for the elucidation of key relationships. For example, the addition of a chlorine atom (an electron-withdrawing group) at the 4-position of Ring A might enhance activity, suggesting a potential hydrophobic or electronic interaction in a target binding pocket. Conversely, an electron-donating methoxy group could decrease activity. The strong electron-withdrawing nature of a nitro group on Ring B might lead to a significant increase in potency.
Role of the Amide Linker and Alkyl Chain Length
Variations in the length of the alkyl chain connecting the second benzamide and the butoxy group can impact flexibility, lipophilicity, and the ability to span a binding site. A systematic investigation would involve synthesizing analogs with varying chain lengths (e.g., ethyl, butyl, pentyl).
Table 2: Hypothetical SPR Data for Alkyl Chain Length Variation
| Compound ID | Alkyl Chain | Biological Activity (IC₅₀, µM) | Aqueous Solubility (mg/L) |
| 2a | N-(2-butoxyethyl) | 12.1 | 55 |
| Parent | N-(3-butoxypropyl) | 10.5 | 40 |
| 2b | N-(4-butoxybutyl) | 8.9 | 25 |
| 2c | N-(5-butoxypentyl) | 18.3 | 10 |
Note: This data is hypothetical and for illustrative purposes only.
This data could reveal an optimal chain length for activity, as seen with the hypothetical N-(4-butoxybutyl) analog. It would also demonstrate the expected trend of decreasing aqueous solubility with increasing alkyl chain length, a critical parameter for drug development. The amide bond itself provides a hydrogen bond donor (N-H) and acceptor (C=O), which are key features in many ligand-receptor interactions.
Influence of Terminal Butoxy Group Variations
The terminal butoxy group contributes to the lipophilicity of the molecule and can engage in hydrophobic interactions within a binding site. Altering the nature of this terminal group would provide valuable insights into its role. Variations could include changing the alkyl chain length (e.g., ethoxy, propoxy, pentyloxy) or introducing branching (e.g., isobutoxy, tert-butoxy).
Table 3: Hypothetical Data on Terminal Alkoxy Group Variations
| Compound ID | Terminal Group | Biological Activity (IC₅₀, µM) | Metabolic Stability (t₁/₂, min) |
| 3a | 3-ethoxypropyl | 15.2 | 45 |
| Parent | 3-butoxypropyl | 10.5 | 60 |
| 3b | 3-pentyloxypropyl | 9.8 | 75 |
| 3c | 3-isobutoxypropyl | 11.5 | 55 |
Note: This data is hypothetical and for illustrative purposes only.
This analysis might indicate that a longer, more lipophilic terminal chain like pentyloxy enhances both activity and metabolic stability. Branching in the isobutoxy group could introduce steric hindrance that might slightly decrease activity.
Mapping Structural Features to Theoretical Activity Profiles
Based on the systematic modifications outlined above, a theoretical activity profile can be constructed. This involves mapping specific structural features to their predicted impact on a hypothetical biological target. For instance, one aromatic ring might be identified as the primary recognition motif, while the other serves to optimize binding through secondary interactions. The butoxypropyl chain could act as a flexible linker, positioning the terminal group in a specific hydrophobic pocket.
Development of Pharmacophore Models for Rational Design
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the SAR of active benzamide analogs, a pharmacophore model for compounds related to this compound could be developed.
Such a model might include features like:
Two aromatic rings (hydrophobic/aromatic features).
Two hydrogen bond acceptors (from the amide carbonyls).
One hydrogen bond donor (from the amide N-H).
A hydrophobic feature representing the terminal butoxy group.
This model would serve as a powerful tool in virtual screening to identify novel, structurally diverse compounds with the potential for similar biological activity, thus guiding rational drug design efforts.
Stereochemical Contributions to Activity/Properties
While this compound itself is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with potentially different biological activities and properties. For example, introducing a chiral substituent on one of the aromatic rings or on the propyl chain would create enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in potency, efficacy, and toxicity, as they may interact differently with chiral biological macromolecules like receptors and enzymes. A stereoselective synthesis would be required to isolate and evaluate the individual enantiomers to fully understand the stereochemical contributions to the compound's activity profile.
Potential Applications in Chemical Biology and Advanced Materials Non Clinical
Utility as a Chemical Probe for Biological Systems
Further research could explore its ability to modulate the activity of enzymes or receptors. Many benzamide (B126) derivatives are known to interact with a variety of biological targets. ontosight.ai By attaching fluorescent tags or other reporter groups to the molecule, it could be developed into a probe for imaging and studying specific cellular components or processes.
Integration into Functional Materials
The molecular architecture of 3-benzamido-N-(3-butoxypropyl)benzamide lends itself to applications in the development of functional materials.
Self-Assembly and Supramolecular Chemistry
The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the amide linkages, coupled with the potential for π-π stacking interactions between the aromatic rings, makes this compound a prime candidate for self-assembly into larger, ordered supramolecular structures. The flexible butoxypropyl chain could influence the packing and morphology of these assemblies, potentially leading to the formation of gels, liquid crystals, or other soft materials with tailored properties.
Optoelectronic or Sensing Applications
While specific data is unavailable, the aromatic nature of the compound suggests it may possess interesting photophysical properties. Aromatic amides can exhibit fluorescence, and their electronic properties can be tuned through chemical modification. If the compound demonstrates sensitivity to its environment, such as changes in polarity or the presence of specific ions or molecules, it could be investigated for use in chemical sensors.
Role as a Synthetic Building Block for Complex Molecules
This compound contains several reactive sites that could be exploited for the synthesis of more complex molecules. The aromatic rings can undergo electrophilic substitution, allowing for the introduction of additional functional groups. The secondary amine in the benzamido group could also be a site for further chemical modification. This versatility makes it a potentially valuable intermediate in multi-step synthetic pathways aimed at creating novel compounds with specific biological or material properties. pharmalego.com
Investigational Utility in Agrochemical Research
Derivatives of benzamide have been explored for their potential use in agriculture, including as pesticides. ontosight.ai For instance, some 3-benzamido-N-phenylbenzamides have shown insecticidal activity by targeting GABA receptors in insects. nih.govresearchgate.net The structural similarity of this compound to these known insecticidal compounds suggests that it could be a candidate for screening in agrochemical research programs. Its specific mode of action and efficacy against various pests would need to be determined through dedicated studies.
Future Directions and Emerging Research Opportunities
Exploration of Unconventional Synthetic Pathways
The traditional synthesis of benzamides often relies on the coupling of a carboxylic acid with an amine. Future research could explore more innovative and efficient synthetic routes to 3-benzamido-N-(3-butoxypropyl)benzamide, focusing on principles of green chemistry and atom economy.
Potential Unconventional Synthetic Approaches:
C-H Activation/Amination: Direct amidation of benzamide (B126) precursors through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis methodologies could offer improved reaction control, enhanced safety, and easier scalability for the production of this compound and its analogs.
Biocatalysis: The use of enzymes, such as lipases or engineered amidases, could provide highly selective and environmentally benign routes to the target compound.
These explorations could lead to the development of more sustainable and cost-effective methods for synthesizing this and related benzamide derivatives.
Novel Computational Methodologies and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methodologies can provide profound insights into its potential properties and interactions, guiding future experimental work.
Areas for Computational Investigation:
Conformational Analysis: Understanding the conformational landscape of this compound is crucial for predicting its binding affinity to potential biological targets.
Pharmacophore Modeling: Based on the structures of known bioactive benzamides, pharmacophore models can be developed to identify the key chemical features of this compound that may be responsible for biological activity. mdpi.comnih.gov
Molecular Dynamics Simulations: These simulations can provide a dynamic picture of how this compound interacts with potential protein targets, revealing details about binding stability and mechanism of action. mdpi.com
The following table illustrates the type of predictive data that could be generated through computational studies:
| Computational Method | Predicted Property for this compound | Potential Implication |
| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO energies) | Reactivity and potential for electronic applications |
| Molecular Docking | Binding affinity to various kinases | Potential as a kinase inhibitor |
| Quantitative Structure-Activity Relationship (QSAR) | Predicted biological activity based on structural analogs | Guidance for designing more potent derivatives |
Identification of New Molecular Targets and Biological Pathways in Basic Research
The benzamide scaffold is present in a wide range of biologically active compounds, suggesting that this compound could interact with various molecular targets. mdpi.comnih.govnih.gov Future research should focus on identifying these targets and elucidating the biological pathways involved.
Potential Areas of Biological Investigation:
Enzyme Inhibition Assays: Screening this compound against panels of enzymes, such as kinases, histone deacetylases (HDACs), and cholinesterases, could uncover novel inhibitory activities. mdpi.comnih.govnih.gov
Receptor Binding Studies: Investigating the interaction of the compound with various receptors, including G-protein coupled receptors (GPCRs) and ion channels like GABA receptors, could reveal its potential as a modulator of these targets. nih.gov
Phenotypic Screening: High-content screening of this compound in various cell lines can identify its effects on cellular phenotypes, providing clues to its mechanism of action.
The table below presents hypothetical results from a preliminary biological screening of this compound:
| Target Class | Assay Type | Hypothetical Result (IC50/EC50) | Potential Therapeutic Area |
| Kinases | Bcr-Abl Kinase Inhibition | 5 µM | Oncology |
| Cholinesterases | Acetylcholinesterase Inhibition | 10 µM | Neurodegenerative Diseases |
| Ion Channels | GABA Receptor Modulation | 2 µM | Neuroscience, Pest Control |
Design of Advanced Chemical Probes and Tools
Chemical probes are essential for dissecting complex biological processes. This compound could serve as a scaffold for the design of such tools.
Strategies for Probe Development:
Fluorescent Labeling: The incorporation of a fluorophore into the structure of this compound would enable visualization of its subcellular localization and interaction with biological targets.
Biotinylation: The attachment of a biotin tag would facilitate the identification of binding partners through affinity purification and mass spectrometry.
Photoaffinity Labeling: The introduction of a photoreactive group would allow for covalent cross-linking of the probe to its biological target upon photoirradiation, enabling definitive target identification.
Interdisciplinary Research with Materials Science and Engineering
The intersection of chemistry and materials science offers exciting opportunities for the development of novel functional materials. The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials.
Potential Interdisciplinary Applications:
Smart Polymers: The amide linkages in this compound could participate in hydrogen bonding, making it a potential monomer or additive for the creation of self-healing polymers or hydrogels.
Organic Electronics: The aromatic rings in the benzamide core suggest that derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Functionalized Surfaces: The butoxypropyl side chain could be modified to allow for the covalent attachment of this compound to surfaces, creating functionalized materials with tailored properties for applications in biosensing or chromatography.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-benzamido-N-(3-butoxypropyl)benzamide with high purity?
- Methodology : Utilize coupling agents such as HATU or DCC in anhydrous conditions to form the benzamide bond. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol can improve purity. Confirm structural integrity using -NMR, -NMR, and LC-MS. For analogs, modify substituents on the benzamide or butoxypropyl moieties using protecting group strategies .
Q. How can X-ray crystallography determine the molecular structure and intermolecular interactions of this compound?
- Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL (for small-molecule refinement) and visualize hydrogen bonding/π-π interactions with Mercury CSD. Validate geometry using Mogul (bond lengths/angles) .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?
- Methodology : Perform accelerated stability studies by exposing the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS. Use FTIR to track functional group changes (e.g., amide bond hydrolysis) and DSC/TGA for thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?
- Methodology : Synthesize derivatives with variations in the benzamide (e.g., electron-withdrawing substituents) and butoxypropyl (e.g., alkyl chain length) groups. Test in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use molecular docking (AutoDock Vina) to predict binding modes to target proteins, referencing similar benzamide interactions (e.g., acps-pptase enzymes) .
Q. What computational strategies predict polymorphic forms and their physicochemical properties?
- Methodology : Employ CrystalPredictor or Polymorph Predictor (Materials Studio) to simulate packing arrangements. Validate experimentally via solvent-mediated crystallization screens. Characterize polymorphs using PXRD, Raman spectroscopy, and DSC. Assess bioavailability differences using dissolution testing .
Q. How can intermolecular interactions in the solid state influence this compound’s solubility and formulation?
- Methodology : Analyze crystal structures for hydrogen-bonding motifs (e.g., N–H···O) using Mercury. Modify co-crystallization agents (e.g., succinic acid) to disrupt tight packing. Evaluate solubility enhancements via nanoformulation or amorphous solid dispersions .
Q. What analytical workflows resolve contradictions in reported biological data for benzamide derivatives?
- Methodology : Cross-validate assay protocols (e.g., IC measurements) using orthogonal methods (SPR vs. fluorescence assays). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, impurity profiles). Use QSAR models to reconcile discrepancies .
Methodological Considerations
- Crystallography : For ambiguous electron density regions (e.g., disordered butoxy chains), apply restraints in SHELXL and validate with omit maps .
- SAR Optimization : Prioritize substituents based on Hammett sigma values to balance electronic effects and steric hindrance .
- Polymorphism : Use high-throughput screening (HTS) with 96-well plates to explore >50 solvent systems for polymorph discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
